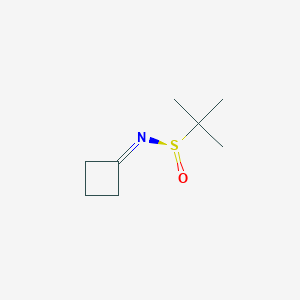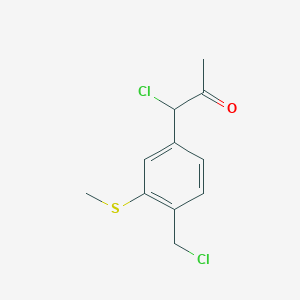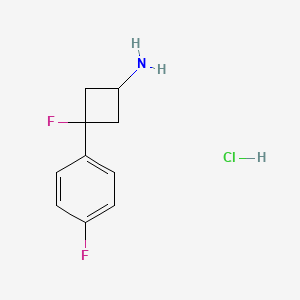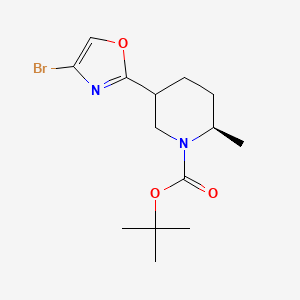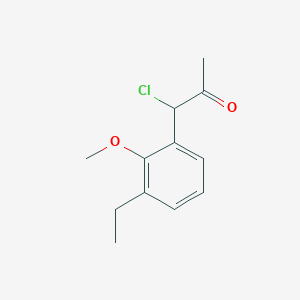![molecular formula C14H12BrNO2 B14044133 2-[(4-Bromophenyl)methoxy]benzamide CAS No. 1002684-07-2](/img/structure/B14044133.png)
2-[(4-Bromophenyl)methoxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Bromophenyl)methoxy]benzamide is an organic compound with the molecular formula C14H12BrNO2. This compound is characterized by a benzamide core structure substituted with a 4-bromophenyl group and a methoxy group. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methoxy]benzamide typically involves the condensation of 4-bromophenol with 2-methoxybenzoic acid in the presence of a suitable condensing agent. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
2-[(4-Bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
科学研究应用
2-[(4-Bromophenyl)methoxy]benzamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-[(4-Bromophenyl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
相似化合物的比较
Similar Compounds
4-Methoxybenzenamide: Similar structure but lacks the bromine atom.
N-(4-Bromophenyl)-3-methoxybenzamide: Similar structure with different substitution patterns.
Benzamide: The parent compound without any substitutions.
Uniqueness
2-[(4-Bromophenyl)methoxy]benzamide is unique due to the presence of both the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the methoxy group increases its solubility and interaction with biological targets .
属性
CAS 编号 |
1002684-07-2 |
|---|---|
分子式 |
C14H12BrNO2 |
分子量 |
306.15 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI 键 |
FMHXOTZLVBXIFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


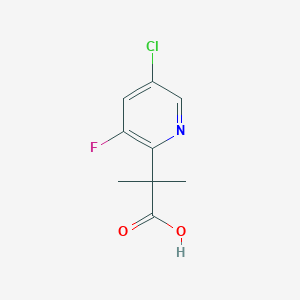

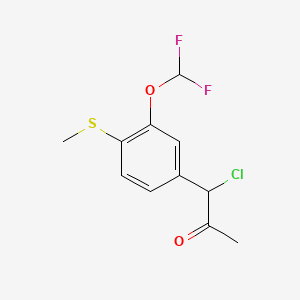
![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)

